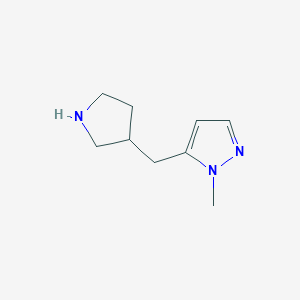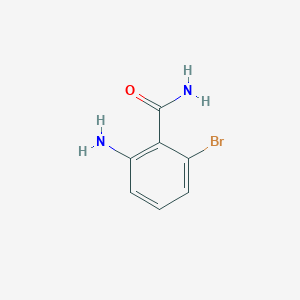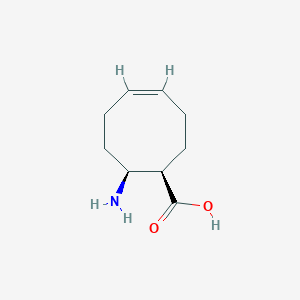![molecular formula C31H19N3O3 B2609388 (E)-6-benzoyl-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 333351-42-1](/img/structure/B2609388.png)
(E)-6-benzoyl-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(E)-6-benzoyl-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic molecule. It is related to the class of compounds known as azo dyes . Azo dyes are a significant class of chromophores with diverse applications in the scientific, industrial, and pharmaceutical sectors .
Synthesis Analysis
The synthesis of such compounds often involves the incorporation of heterocyclic moieties into the azo dye scaffold, which has been shown to improve the bioactive properties of the target derivatives . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring multiple aromatic rings and azo groups. Azo chromophores are a group of colorant organic materials characterized by the presence of azo groups in the main skeleton structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds can be complex and varied. The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound (E)-6-benzoyl-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as 8-benzoyl-3-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione.
Photoisomerization Studies
This compound, containing an azobenzene moiety, is valuable in photoisomerization research. Azobenzene derivatives are known for their ability to undergo reversible trans-cis isomerization upon exposure to light. This property is exploited in the development of light-responsive materials and molecular switches .
Piezoelectric Materials
The compound’s structure suggests potential applications in piezoelectric materials. Azobenzene-based compounds have been studied for their piezoelectric properties, which can be enhanced by photoisomerization. This dual functionality can be used in the design of smart materials for sensors and actuators .
Optoelectronic Devices
Due to its photoresponsive nature, this compound can be used in optoelectronic devices. These devices, which include light-emitting diodes (LEDs) and photovoltaic cells, benefit from materials that can change their properties in response to light, enhancing their efficiency and functionality .
Molecular Electronics
The compound’s ability to undergo reversible isomerization makes it a candidate for molecular electronics. In this field, molecules are used to create electronic components such as switches and transistors at the nanoscale. The reversible nature of the isomerization process allows for the creation of components that can be controlled with light .
Chemical Sensors
Azobenzene derivatives are also used in chemical sensors. The compound’s structural changes upon exposure to light can be used to detect the presence of various chemicals. This property is particularly useful in the development of sensors for environmental monitoring and medical diagnostics .
Drug Delivery Systems
The photoresponsive nature of the compound can be harnessed in drug delivery systems. By incorporating such compounds into drug carriers, it is possible to control the release of drugs in response to light, allowing for targeted and controlled drug delivery .
Photomechanical Actuators
The compound can be used in the development of photomechanical actuators. These devices convert light energy into mechanical work, and azobenzene derivatives are particularly effective due to their significant structural changes upon photoisomerization. Applications include micro-robots and adaptive materials .
Data Storage
The reversible isomerization of azobenzene compounds can be utilized in data storage technologies. By encoding information in the molecular structure and using light to read and write data, high-density and high-speed data storage solutions can be developed .
These applications highlight the versatility and potential of (E)-6-benzoyl-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in various scientific fields.
High-temperature enantiomeric azobenzene-based photoisomerized piezoelectrics
Orientations Futures
The future directions for research on this compound and similar compounds could involve the development of new strategies for the synthesis of isoquinoline derivatives . There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .
Propriétés
IUPAC Name |
6-benzoyl-2-(4-phenyldiazenylphenyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H19N3O3/c35-29(20-8-3-1-4-9-20)25-18-19-27-28-24(25)12-7-13-26(28)30(36)34(31(27)37)23-16-14-22(15-17-23)33-32-21-10-5-2-6-11-21/h1-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRESENKXMTVXGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=C(C=C5)N=NC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501041173 |
Source


|
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-benzoyl-2-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501041173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
333351-42-1 |
Source


|
| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-benzoyl-2-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501041173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2609305.png)
![(4-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2609308.png)
![5-(3,4-dimethylphenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2609309.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide](/img/structure/B2609310.png)
![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2609312.png)
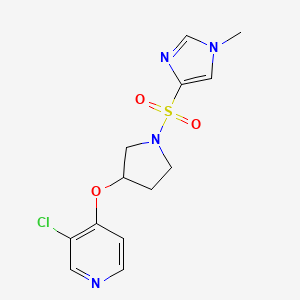

![6-(2-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2609315.png)
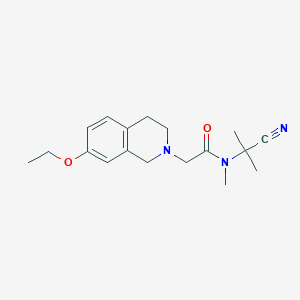
![N-(3,4-Dimethylphenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2609322.png)

